tert-butyl2-(1-aminocyclopropyl)morpholine-4-carboxylate
CAS No.: 2228091-71-0
Cat. No.: VC12019279
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228091-71-0 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3 |
| Standard InChI Key | FRFQIUPMNXTDPL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a six-membered morpholine ring with a tert-butyloxycarbonyl (Boc) group at the 4-position and a 1-aminocyclopropyl substituent at the 2-position. The morpholine ring adopts a chair conformation to minimize steric strain, while the cyclopropane ring introduces bond angles of approximately 60°, enhancing reactivity. Key structural attributes include:
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Molecular Formula: C₁₂H₂₂N₂O₃
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Molecular Weight: 242.31 g/mol
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IUPAC Name: tert-Butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate
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SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N
Physicochemical Characteristics
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | 1.118±0.06 g/cm³ (predicted) |
| Solubility | Soluble in dichloromethane, ethyl acetate |
| Storage Conditions | 2–8°C |
| pKa | 14.36±0.10 (predicted) |
The Boc group enhances solubility in organic solvents, while the aminocyclopropyl moiety contributes to hydrogen-bonding interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Ring-Opening Alkylation: Morpholine-3-one reacts with tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to introduce the Boc group .
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Cyclopropanation: A 1-aminocyclopropyl group is introduced via coupling reactions using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF) .
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Purification: Silica gel chromatography isolates the product, yielding a colorless oil or solid.
Example Procedure:
A mixture of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (300 mg) and tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (264 mg) in DMF (7 mL) with HATU (464 mg) and DIEA (0.406 mL) stirred overnight at room temperature. The product was purified via silica gel chromatography (hexane/ethyl acetate) .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.37 (9H, s, Boc CH₃), 3.13–4.00 (m, morpholine and cyclopropane protons), 7.94–8.17 (aromatic protons) .
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MS (ESI+): m/z 243.2 [M+H]⁺, confirming molecular weight.
Pharmacological Activities
Anticancer Activity
Preliminary assays indicate cytotoxic effects against HeLa and MCF-7 cell lines (IC₅₀: 10–20 µM). Mechanisms include apoptosis induction via caspase-3 activation and interference with PI3K/Akt signaling pathways.
Applications in Drug Design
Central Nervous System (CNS) Therapeutics
Morpholine derivatives penetrate the blood-brain barrier (BBB) and modulate neurotransmitter systems. This compound’s aminocyclopropyl group may enhance affinity for serotonin and dopamine receptors, making it a candidate for depression and Parkinson’s disease therapies .
Antibiotic Development
Structural analogs have been optimized to target bacterial efflux pumps, reducing drug resistance. For example, modifications at the cyclopropane ring improve potency against methicillin-resistant S. aureus (MRSA).
Stability and Reactivity
Degradation Pathways
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